9(R)-HODE cholesteryl ester was originally extracted from atherosclerotic lesions. It remains uncertain whether the oxidized fatty acid portion of the molecule results from enzymatic lipoxygenation or from random lipid peroxidation. 9(R)-HODE cholesteryl ester can be used as a standard for analysis of chiral HODE cholesteryl esters.
Related Compounds
Cholesteryl Palmitate
Compound Description: Cholesteryl palmitate is a cholesteryl ester composed of cholesterol esterified to palmitic acid. It is a major component of cholesteryl ester lipid droplets, which are found in various cells, including macrophages. These droplets serve as storage sites for cholesterol, and their metabolism is tightly regulated. []
Cholesteryl Myristate
Compound Description: Cholesteryl myristate, similar to cholesteryl palmitate, is a cholesteryl ester formed by the esterification of cholesterol with myristic acid. Its crystal structure consists of stacked bilayers, and it forms both smectic A and cholesteric mesophases. []
Cholesteryl Palmitoleate
Compound Description: Cholesteryl palmitoleate, the cholesteryl ester of palmitoleic acid, exhibits distinct conformational changes at low temperatures, as revealed by its crystal structure. This conformational flexibility may influence its interactions with other molecules and its role in biological systems. []
Cholesteryl Decanoate
Compound Description: Cholesteryl decanoate, the cholesteryl ester of decanoic acid, is known for its distinct crystal structure and its ability to form cholesteric and isotropic phases at specific temperatures. These properties are relevant to its organization and function within biological membranes. []
Cholesteryl Undecanoate
Compound Description: Cholesteryl undecanoate, the cholesteryl ester of undecanoic acid, possesses a crystal structure that is isostructural with other cholesteryl n-alkanoates. This structural similarity highlights the influence of the fatty acid chain length on the packing arrangement of these molecules in the solid state. []
Cholesteryl Esters of ω-(O-Acyl)-Hydroxy Fatty Acids (ChlωOAHFAs)
Compound Description: ChlωOAHFAs represent a unique class of cholesteryl esters identified in vernix caseosa, a protective waxy substance found on the skin of newborns. These esters are characterized by the presence of a ω-(O-acyl)-hydroxy fatty acid, which distinguishes them from other cholesteryl esters. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BC-1215 is an inhibitor of F-box protein 3 (FBXO3; IC50 = 0.9 μg/mL for Il-1β release). It decreases FBXO3 interaction with F-box/LRR-repeat protein 2 (FBXL2) in a dose-dependent manner and prevents FBXO3-dependent ubiquitination of FBXL2. It also lowers expression of Tnf receptor-associated factors (TRAFs) 1-6 without affecting TRAF1-6 mRNA levels in resting and LPS-stimulated peripheral blood mononuclear cells (PBMCs). BC-1215 (100 μg, i.p., per animal) reduces plasma levels of the inflammatory cytokines Il-6, Tnf, and Il-1β and decreases peritoneal bacteria counts in a mouse model of cecal ligation and puncture-induced sepsis. It also reduces inflammation in mouse models of DSS-induced colitis, paw edema, and ear edema.
Inhibitor of the proliferation of cancer cells through induction of G1/S cell cycle arrest and apoptosis via p53 and p21WAF1/Cip1 expression LYG-202 is a synthetic flavonoid with anticancer and anti-angiogenic activities. It inhibits proliferation of HepG2, MCF-7, HeLa, BGC-823, MDA-MB-435, and HCT116 cancer cells in vitro (IC50s = 4.74-27.70 μM) via induction of apoptosis and dissipation of the mitochondrial membrane potential. LYG-202 reduces tumor growth in S180 sarcoma cell-inoculated mice. It also inhibits VEGF-stimulated human umbilical vein endothelial cells (HUVEC) cell migration and tube formation in vitro and decreases capillary sprouting in isolated rat aortic rings and the chicken chorioallantoic membrane (CAM) model of angiogenesis.
YMU1 is an inhibitor of thymidylate kinase (TMPK; IC50 = 610 nM). It is selective for thymidylate kinase over thymidine kinase 1. YMU1 (2 and 10 µM) reduces deoxythymidine triphosphate (dTTP) levels by 30-40% in p58-/- HCT116 cells without affecting dATP, dGTP, or dCTP levels. It also sensitizes a variety of cancer cell lines to doxorubicin, including p53+/+ and p53-/- HCT116, HT-29, SaoS2, MDA-MB-231, and MDA-MB-468 cells. YMU1 reduces tumor growth in a p53-/- HCT116 mouse xenograft model when administered at a dose of 5 mg/kg three times per week for four weeks. Potent, reversible, and ATP-competitive inhibitor of human Thymidylate kinase (TMPK)